molecular formula C17H17N3O3 B7708087 N-(3,4-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(3,4-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7708087
M. Wt: 311.33 g/mol
InChI Key: GLIYGYRHIXKHFH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DFO, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of oxadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not yet fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress the expression of various oncogenes. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and protect neurons from oxidative stress. Additionally, this compound has been shown to have a good safety profile and low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have a good safety profile and low toxicity, making it a promising candidate for further studies. However, one limitation is the lack of understanding of its exact mechanism of action, which requires further investigation.

Future Directions

There are several future directions for N-(3,4-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide research. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases.

Synthesis Methods

The synthesis method of N-(3,4-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an anti-tumor agent by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory effects and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its neuroprotective effects and potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-5-6-13(10-12(11)2)18-15(21)7-8-16-19-17(20-23-16)14-4-3-9-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIYGYRHIXKHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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